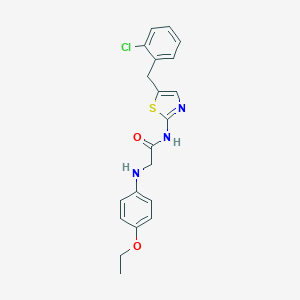![molecular formula C13H4N6S B253714 8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes pyrazine, thiazole, and benzimidazole moieties, making it a versatile scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-mercaptobenzimidazole with appropriate pyrazine derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, phenols, primary and secondary amines, sodium azide, mercaptoacetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been explored for various scientific research applications, including:
Biology: Investigation of its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Development of therapeutic agents targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) for cancer treatment
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, compounds with similar structures have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies suggest that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-a]benzimidazole
Uniqueness
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile stands out due to its unique fused ring system, which combines pyrazine, thiazole, and benzimidazole moieties. This structural complexity provides a versatile platform for the development of novel compounds with diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H4N6S |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H4N6S/c14-5-8-9(6-15)17-12-11(16-8)19-10-4-2-1-3-7(10)18-13(19)20-12/h1-4H |
InChI Key |
OHCQGDJLKLGMIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
![isobutyl 4-methyl-2-(2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)thiazole-5-carboxylate](/img/structure/B253644.png)

![7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)


